C18 Sulfatide
Overview
Description
C18 Sulfatide, also known as 3-O-sulfogalactosylceramide, is a type of glycosphingolipid predominantly found in the myelin sheath of the nervous system. It plays a crucial role in the maintenance and function of myelin, which is essential for the proper conduction of nerve impulses. This compound is characterized by its unique structure, which includes a ceramide backbone linked to a galactose molecule that is sulfated at the 3-position. This compound is not only a structural component but also participates in various cellular processes, including cell adhesion, signal transduction, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C18 Sulfatide typically involves the following steps:
Synthesis of Ceramide: The ceramide backbone is synthesized through the condensation of sphingosine and a fatty acid, such as stearic acid (C18:0), under acidic conditions.
Galactosylation: The ceramide is then glycosylated with galactose using a glycosyltransferase enzyme to form galactosylceramide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzymatic reactions, ensuring optimal conditions for enzyme activity and product yield. The purification of this compound is achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions: C18 Sulfatide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfatide sulfoxides, which may further undergo cleavage to produce smaller fragments.
Reduction: Reduction of this compound can lead to the formation of desulfated galactosylceramide.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions to prevent over-reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts to facilitate substitution reactions.
Major Products:
Oxidation: Sulfatide sulfoxides and smaller fragments.
Reduction: Desulfated galactosylceramide.
Substitution: Functionalized derivatives of this compound with various substituents.
Scientific Research Applications
C18 Sulfatide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosphingolipid metabolism and interactions with other biomolecules.
Biology: this compound is crucial for studying myelin formation, maintenance, and the role of glycosphingolipids in cell signaling and adhesion.
Medicine: Research on this compound has implications for understanding and treating neurological disorders such as multiple sclerosis and metachromatic leukodystrophy. It is also investigated for its role in cancer metastasis and immune responses.
Mechanism of Action
C18 Sulfatide exerts its effects through interactions with specific proteins and receptors on the cell surface. It participates in:
Cell Adhesion: By binding to adhesion molecules, this compound facilitates cell-cell and cell-matrix interactions.
Signal Transduction: It modulates signaling pathways by interacting with receptors and enzymes involved in cellular communication.
Immune Responses: this compound is recognized by immune cells, influencing immune responses and inflammation.
The molecular targets of this compound include adhesion molecules, receptors, and enzymes involved in myelin maintenance and immune regulation. Its dynamic presence at the cell membrane allows it to participate in various cellular processes, contributing to its multifunctional role .
Comparison with Similar Compounds
C18 Sulfatide can be compared with other sulfatides and glycosphingolipids:
C241 Sulfatide: Predominantly found in myelin, similar to this compound, but with a longer fatty acid chain, influencing its biophysical properties and interactions.
C160 Sulfatide: Found in various tissues, including the pancreas, with a shorter fatty acid chain, affecting its function and localization.
Galactosylceramide: The non-sulfated precursor of this compound, lacking the sulfate group, which significantly alters its biological activity and interactions.
This compound is unique due to its specific fatty acid composition and sulfation, which confer distinct properties and functions compared to other glycosphingolipids. Its role in myelin maintenance and involvement in various cellular processes highlight its importance in both normal physiology and disease states .
Properties
IUPAC Name |
[(2R,3S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b31-29+/t35-,36+,37+,39-,40?,41?,42+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZXRPXBDJABR-XMDONHODSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO11S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-O-Sulfogalactosylceramide (d18:1/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
244215-65-4 | |
Record name | 3-O-Sulfogalactosylceramide (d18:1/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012314 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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